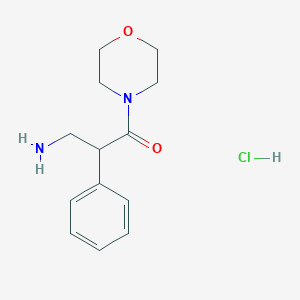

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride

CAS No.: 1251924-85-2

Cat. No.: VC2556584

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251924-85-2 |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | 3-amino-1-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O2.ClH/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H |

| Standard InChI Key | FMOHPQOPKSFULI-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C(CN)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1COCCN1C(=O)C(CN)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride is characterized by its specific molecular structure that contains an amino group, a morpholine ring, and a phenyl group. The hydrochloride salt form enhances its stability and solubility, making it more suitable for laboratory applications compared to its free base form. The compound has a molecular formula of C13H19ClN2O2 and a molecular weight of 270.75 g/mol. Its unique structure contributes to its chemical reactivity and potential biological activities, as the functional groups can participate in various interactions with molecular targets.

The IUPAC name of this compound is 3-amino-1-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride, with a standard InChI key of FMOHPQOPKSFULI-UHFFFAOYSA-N. The compound's three-dimensional conformation is typically analyzed using advanced spectroscopic techniques such as X-ray crystallography or NMR spectroscopy, which provide detailed insights into its spatial arrangement and potential interactions with biological targets.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.75 g/mol |

| CAS Number | 1251924-85-2 |

| Physical State | Solid |

| Purity | ≥95% (typical commercial grade) |

| SMILES | C1COCCN1C(=O)C(CN)C2=CC=CC=C2.Cl |

The salt form of this compound significantly enhances its aqueous solubility compared to the free base, making it more practical for experimental applications requiring dissolution in water-based media. The compound's stability is also improved in the hydrochloride form, allowing for longer shelf life and more consistent experimental results when used in research settings.

Synthesis Methods

The synthesis of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride typically follows specific reaction pathways that ensure high yield and purity. The primary synthetic route involves the reaction of 3-phenylpropan-1-one with morpholine in the presence of an appropriate amine source. This reaction requires carefully controlled conditions to achieve optimal results, including specific temperature ranges, catalyst selection, and reaction time.

In industrial settings, continuous flow chemistry methods are often employed to optimize production efficiency and ensure scalability. These methods allow for precise control over reaction parameters, which is crucial for maintaining consistency in product quality. The continuous flow approach also offers advantages in terms of safety and environmental impact, as it typically requires smaller amounts of solvents and generates less waste compared to traditional batch methods.

The reaction conditions for this synthesis are particularly important, as they directly impact the yield and purity of the final product. Typical conditions include:

-

Selection of an appropriate solvent system that facilitates the reaction while minimizing side reactions

-

Controlled temperature ranges that optimize reaction kinetics

-

Catalytic systems that enhance reaction efficiency

-

Purification techniques that ensure high product purity

After the initial reaction, the resulting compound is converted to its hydrochloride salt form through treatment with hydrochloric acid under controlled conditions. This salt formation step is critical for enhancing the compound's stability and solubility properties.

Chemical Reactions

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride participates in various chemical reactions due to its reactive functional groups. These reactions are fundamental to understanding the compound's behavior in different chemical environments and its potential applications in synthetic chemistry and biochemical research.

Oxidation and Reduction Reactions

The compound can undergo oxidation reactions, particularly at the amino group or the carbon atoms adjacent to the ketone group. These oxidative transformations can lead to the formation of various derivatives with modified functional groups. Conversely, reduction reactions can target the ketone group, potentially converting it to an alcohol functionality, which significantly alters the compound's chemical properties. Both oxidation and reduction reactions are valuable for creating structural analogs with potentially different biological activities.

Substitution Reactions

Mechanism of Action

The mechanism of action of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride involves its interaction with specific biological targets, including enzymes and receptors. The compound's unique structural features enable it to bind to active sites or alter the conformational states of proteins, thereby modulating various cellular pathways. This ability to interact with biological macromolecules underlies its potential applications in biochemical research and pharmaceutical development.

At the molecular level, the compound's interaction with target proteins typically involves multiple types of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The morpholine ring, phenyl group, and amino functionality each contribute to these interactions in different ways, creating a specific binding profile that determines the compound's biological effects. Understanding these molecular interactions is crucial for predicting and optimizing the compound's activity in various biological systems.

The modulation of enzyme activity by 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride can lead to changes in cellular signaling pathways, metabolic processes, or gene expression patterns. These changes underlie the compound's observed biological effects, including potential antitumor activity. Research has indicated that the compound may affect cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle regulation. These findings highlight the importance of understanding the compound's mechanism of action for developing potential therapeutic applications.

Scientific Applications

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride has diverse scientific applications across multiple research fields, reflecting its versatile chemical properties and biological activities. The compound is primarily used for non-human research purposes, serving as a valuable tool in various scientific investigations.

Biochemical Research

In biochemical research, the compound serves as a useful tool for studying enzyme kinetics, protein-ligand interactions, and cellular signaling pathways. Its ability to interact with specific biological targets makes it valuable for investigating molecular mechanisms underlying various biological processes. Researchers use the compound to probe the function of specific proteins or to modulate cellular pathways in experimental systems, providing insights into fundamental biological questions.

Pharmaceutical Development

The compound has significant potential applications in pharmaceutical research, particularly in the early stages of drug discovery and development. Its structural features make it a promising scaffold for medicinal chemistry efforts aimed at creating novel therapeutic agents. By modifying the basic structure of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride, researchers can create libraries of analogs with potentially improved pharmacological properties, such as enhanced target selectivity or improved metabolic stability.

Material Science

Beyond biological applications, the compound has potential uses in material science, where its chemical reactivity can be harnessed for the development of specialized materials with specific properties. The ability to incorporate this compound into polymers or other materials can impart new functionalities that are valuable for various technological applications. This represents an emerging area of research that explores the intersection of organic chemistry and materials engineering.

Biological Activities

The biological activities of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride have been investigated in various research contexts, revealing several potential effects that merit further exploration. These biological properties stem from the compound's ability to interact with specific molecular targets within cells and tissues.

Antitumor Activity

Research indicates that 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride exhibits significant antitumor activity in experimental models. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that the compound or its derivatives might have potential applications in cancer research and possibly in the development of anticancer therapies.

The antitumor effects of the compound appear to be mediated by its interaction with specific molecular pathways involved in cell proliferation and survival. By modulating these pathways, the compound can disrupt the abnormal growth patterns characteristic of cancer cells, leading to reduced tumor cell viability and proliferation. Further research is needed to fully elucidate the specific molecular targets and mechanisms underlying these antitumor effects.

Other Biological Effects

Beyond its antitumor activity, 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride may possess other biological effects that warrant investigation. These could include potential antimicrobial, anti-inflammatory, or neuromodulatory activities, depending on the specific biological targets with which the compound interacts. The exploration of these additional biological properties represents an important area for future research, as it could expand the potential applications of this compound in various biomedical fields.

Research Findings and Future Directions

Recent research on 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride has yielded several important findings that inform our understanding of this compound and guide future investigations. These research efforts span multiple disciplines, including synthetic chemistry, biochemistry, and pharmacology.

Current Research Findings

Studies focusing on the synthetic accessibility of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride have demonstrated the feasibility of producing this compound through efficient and scalable methods. These advances in synthetic methodology enable researchers to obtain the compound in sufficient quantities and purity for various experimental applications. Additionally, research into the compound's structure-activity relationships has provided insights into which structural features are critical for its biological activities, guiding the development of potential analogs with enhanced properties.

Investigations into the compound's biological effects have revealed its potential antitumor activity, which represents a promising avenue for further exploration. These studies have begun to elucidate the molecular mechanisms underlying the compound's effects on cancer cells, providing a foundation for more targeted investigations. The compound's interaction with specific cellular pathways suggests that it may have applications beyond cancer research, potentially extending to other areas of biomedical investigation.

Future Research Directions

Several promising directions for future research on 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride can be identified:

-

Development of structural analogs with enhanced biological activities or improved pharmacological properties

-

More detailed investigation of the specific molecular targets and mechanisms underlying the compound's biological effects

-

Exploration of potential applications in areas beyond cancer research, such as infectious diseases or neurological disorders

-

Investigation of the compound's potential as a building block for the synthesis of more complex bioactive molecules

These research directions represent opportunities to expand our understanding of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride and to harness its properties for various scientific and potentially therapeutic applications. The compound's unique structural features and biological activities make it a valuable subject for continued scientific investigation.

Comparison with Related Compounds

3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride shares structural and functional similarities with several related compounds, but also possesses unique features that distinguish it from these analogs. Understanding these similarities and differences provides valuable context for appreciating the compound's specific properties and potential applications.

Structural Analogs

The compound belongs to the broader class of β-amino ketones, which all feature both an amino group and a ketone functional group. Within this class, compounds that incorporate a morpholine ring represent a specific subgroup with distinct chemical and biological properties. Other related compounds include derivatives with different heterocyclic rings in place of morpholine, or with modified substituents on the phenyl ring. These structural variations can significantly affect properties such as solubility, stability, and biological activity.

Specific related compounds include the free base form (without the hydrochloride salt), as well as other salt forms such as sulfate or acetate salts. Each of these forms maintains the core molecular structure but exhibits different physical properties, particularly regarding solubility and stability in various environments. The selection of a specific salt form is often guided by the intended application and the required properties for that context.

Functional Comparison

When compared with related compounds, 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one hydrochloride often exhibits distinctive functional properties. These differences stem from its specific combination of structural features, which create a unique profile of chemical reactivity and biological activity. For research applications, these distinctive properties can make the compound particularly valuable for specific experimental purposes, where its behavior may differ from that of structurally similar analogs.

The presence of the morpholine ring, in particular, contributes to the compound's unique properties, as this heterocyclic structure affects both the compound's chemical behavior and its ability to interact with biological targets. The morpholine ring can participate in hydrogen bonding and can influence the compound's solubility and distribution in biological systems. Understanding these structure-function relationships is crucial for predicting and optimizing the compound's behavior in various research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume